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molecular formula C17H26N4O4 B8400388 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine

1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine

Cat. No. B8400388
M. Wt: 350.4 g/mol
InChI Key: VKGUWAAUOQCADH-UHFFFAOYSA-N
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Patent
US07442698B2

Procedure details

1-(2-Azidoethyl)-4-(4-nitrophenyl)piperazine (0.8 g, 0.0029 mol) was dissolved in anhydrous ethyl ether (35 mL) under nitrogen, and tributyl phosphine (0.76 mL, 0.0032 mol) was added dropwise. The mixture was stirred at room temperature for 1 h then cooled to −50° C. before adding di-tert-butyldicarbonate (0.63 g, 0.0032 mol dissolved in little ether) and stirring for a further hour. Saturated sodium hydrogen carbonate (2 mL) was added and the flask was allowed to warm to room temperature. Further 20 mL of saturated sodium hydrogen carbonate and 20 mL ethyl acetate were added, the organic phase separated and the aqueous layer extracted with ethyl acetate. The organic layers were combined, dried and evaporated. The crude material was purified on silica (2% MeOH:DCM) to give the title compound. LCMS: 91%, t=1.25 min, [M-56]+=295.32 4-(4-Aminophenyl)-1-(2-tert-butoxycarbonylaminoethyl)piperazine 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine (0.8 g, 0.0023 mol) was dissolved in ethanol (40 mL) and stirred with Pd/C (10%, 100 mg) under a hydrogen atmosphere overnight. The catalyst was filtered off and solvent evaporated to yield the title compound. LCMS: 90%, t=0.82 min. 1H NMR (CDCl3) 6.85 (2H, d); 6.65 (2H, d); 5.0 (1H, s); 3.3 (2H, t); 3.05 (4H, m); 2.6 (4H, m); 2.5 (2H, t); 1.5 (9H, s).
Name
4-(4-Aminophenyl)-1-(2-tert-butoxycarbonylaminoethyl)piperazine 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].NC1C=CC(N2CCN(CCNC(OC(C)(C)C)=O)CC2)=CC=1>C(O)C.[Pd]>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][N:11]1[CH2:12][CH2:13][N:14]([C:17]2[CH:18]=[CH:19][C:20]([N+:23]([O-:25])=[O:24])=[CH:21][CH:22]=2)[CH2:15][CH2:16]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:0.1|

Inputs

Step One
Name
4-(4-Aminophenyl)-1-(2-tert-butoxycarbonylaminoethyl)piperazine 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine
Quantity
0.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-].NC1=CC=C(C=C1)N1CCN(CC1)CCNC(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCN1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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